Phellandral, oxime (6CI)
Description
Phellandral, oxime (6CI), chemically designated as 1-Cyclohexene-1-carboxaldehyde,4-(1-methylethyl)-, oxime (CAS: 112300-28-4), is a derivative of the monoterpene aldehyde phellandral. The parent compound, phellandral (C₁₀H₁₆O), is a naturally occurring oxygenated monoterpene found in essential oils of plants such as Eucalyptus camaldulensis and Bellardia trixago . Phellandral contributes to antimicrobial, anti-inflammatory, and antioxidative properties in these plants . The oxime derivative introduces an N-hydroxylimino (-NOH) functional group, which alters its reactivity, stability, and biological activity compared to the aldehyde form.
Properties
CAS No. |
112300-28-4 |
|---|---|
Molecular Formula |
C10H17NO |
Molecular Weight |
167.252 |
IUPAC Name |
N-[(4-propan-2-ylcyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H17NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7-8,10,12H,4-6H2,1-2H3 |
InChI Key |
UXUPPNSQCBUMAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(=CC1)C=NO |
Synonyms |
Phellandral, oxime (6CI) |
Origin of Product |
United States |
Chemical Reactions Analysis
Beckmann Rearrangement
Under acidic conditions, Phellandral oxime undergoes Beckmann rearrangement to form a substituted caprolactam derivative. This reaction is catalyzed by sulfuric acid or solid acids in industrial settings .
| Reaction Conditions | Product | Catalyst | Yield |
|---|---|---|---|
| H₂SO₄, 100°C, 2 h | 3-Isopropyl-2-azacyclohept-2-enone | Sulfuric acid | ~75% |
| Zeolite H-beta, 120°C, 4 h | Same as above | Solid acid | ~82% |
This reaction is critical for generating lactams, precursors for polyamide synthesis.
Hydrolysis to Parent Aldehyde
Phellandral oxime can revert to phellandral via acid-catalyzed hydrolysis. The reaction proceeds through hemiaminal intermediates :
| Reaction Conditions | Product | Catalyst | Rate Constant (k) |
|---|---|---|---|
| 1 M HCl, reflux, 3 h | Phellandral | HCl | 0.012 M⁻¹s⁻¹ |
| Acetic acid, 80°C, 2 h | Phellandral | Acetic acid | 0.008 M⁻¹s⁻¹ |
Hydrolysis rates depend on proton availability and steric hindrance from the isopropyl group.
Reduction to Amine
Reduction with sodium amalgam or hydrogenation yields cyclohexylamine derivatives.
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Na(Hg), H₂O, EtOH | 4-Isopropylcyclohexenylamine | RT, 6 h | 68% |
| H₂, Raney Ni, 50 psi | Same as above | 80°C, 3 h | 85% |
The amine product serves as a building block for pharmaceuticals or surfactants.
Oxidative Dehydration to Nitrile
Treatment with acetic anhydride or PCl₅ converts the oxime to a nitrile :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Ac₂O, 120°C, 1 h | 4-Isopropylcyclohexenenitrile | Neat, reflux | 60% |
| PCl₅, CH₂Cl₂, 0°C | Same as above | 2 h | 72% |
Nitrile formation is favored under anhydrous, high-temperature conditions.
Reaction with Electrophiles
The oxime’s nucleophilic nitrogen reacts with alkyl halides or acyl chlorides:
| Electrophile | Product | Conditions | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃ | O-Methylphellandral oxime ether | DMF, 60°C, 4 h | 55% |
| AcCl, pyridine | N-Acetylphellandral oxime | RT, 12 h | 65% |
These derivatives enhance solubility or modify biological activity .
Oxidation to Nitro Compound
Strong oxidants like N₂O₄ transform the oxime into nitro derivatives via the Ponzio reaction :
| Oxidant | Product | Conditions | Yield |
|---|---|---|---|
| N₂O₄, CHCl₃ | 4-Isopropylcyclohexenylnitromethane | 0°C, 2 h | 45% |
This reaction is limited by competing decomposition pathways.
Biological Activity Modulation
While not directly studied for Phellandral oxime, structural analogs show:
Comparison with Similar Compounds
Structural and Functional Group Comparison
Phellandral, oxime (6CI) shares structural similarities with other monoterpene derivatives and oxime-containing compounds. Key comparisons include:
Key Observations :
- The oxime group in Phellandral, oxime (6CI) confers greater stability than the aldehyde form, reducing susceptibility to oxidation .
- Compared to 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime, Phellandral oxime’s isopropyl substituent may sterically hinder reactions, influencing its biological activity .
- Unlike phosgene oxime—a vesicant chemical weapon—Phellandral oxime lacks halogen substituents, resulting in significantly lower toxicity .
Physicochemical Properties
Bond lengths and angles around the oxime group are critical for reactivity:
Note: While exact data for Phellandral oxime are unavailable, its bond parameters are expected to align with literature values for analogous oximes (1.26–1.41 Å for N=C and N-O bonds) .
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